molecular formula C15H22N6O B6437678 N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine CAS No. 2549000-93-1

N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B6437678
CAS No.: 2549000-93-1
M. Wt: 302.37 g/mol
InChI Key: OWARPSRZYPUOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a synthetic small molecule featuring a pyridazine core linked to a substituted piperazine. This specific molecular architecture, which includes a dimethylamino group and a 5-methylisoxazole methyl moiety, is of significant interest in medicinal chemistry and drug discovery research. Compounds with piperazine-pyridazine scaffolds are frequently investigated for their potential to interact with various biological targets, particularly within the central nervous system (CNS) and in oncology. The structural motif of this compound suggests potential for application as a key intermediate or building block in organic synthesis. It may also serve as a candidate for high-throughput screening campaigns to identify new bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design and development of novel kinase inhibitors or GPCR modulators, where similar structures have shown relevance. This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-12-13(10-16-22-12)11-20-6-8-21(9-7-20)15-5-4-14(17-18-15)19(2)3/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWARPSRZYPUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine exhibit significant anticancer properties. The oxazole ring is known to enhance the compound's interaction with cancer cell lines, potentially leading to apoptosis in malignant cells. For instance, derivatives of oxazole have been shown to inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar properties .

Neuropharmacological Effects

The piperazine moiety in the compound has been associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research indicates that piperazine derivatives can act as serotonin receptor modulators, which may help in treating mood disorders . This property could be harnessed in developing treatments for anxiety and depression.

Antimicrobial Activity

N,N-dimethyl derivatives have been studied for their antimicrobial properties. Compounds containing oxazole rings have demonstrated activity against a range of bacteria and fungi. This suggests that the compound could be explored for use in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the oxazole ring followed by the introduction of the piperazine group. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using oxazole derivatives similar to the target compound .
Study 2Neuropharmacological EffectsShowed that piperazine derivatives improved serotonin receptor activity, suggesting potential for treating anxiety disorders .
Study 3Antimicrobial ActivityFound effective inhibition of bacterial growth in compounds containing oxazole rings, indicating potential for new antibiotic development .

Chemical Reactions Analysis

Key Synthetic Routes

The synthesis of this compound likely involves sequential nucleophilic aromatic substitution (NAS) and alkylation steps:

  • Pyridazine Core Functionalization : Substitution at position 6 of pyridazin-3-amine with piperazine via NAS under basic conditions (e.g., K2_2CO3_3/DMF, 80–100°C), leveraging pyridazine’s electron-deficient aromatic system.

  • Piperazine-Alkylation : Introduction of the 5-methylisoxazole group via alkylation of the piperazine nitrogen using a chloromethyl derivative of 5-methylisoxazole (e.g., (5-methylisoxazol-4-yl)methyl chloride) in the presence of a base like triethylamine (TEA).

Reaction Conditions and Outcomes

StepReagents/ConditionsIntermediate/ProductYieldReference
NASPiperazine, K2_2CO3_3, DMF, 90°C6-piperazinylpyridazin-3-amine~75%
Alkylation(5-Methylisoxazol-4-yl)methyl chloride, TEA, CH2_2Cl2_2Target compound~65%

Reactivity of the Piperazine Moiety

The piperazine ring exhibits nucleophilic nitrogen centers, enabling:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions .

  • Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts, enhancing solubility in polar solvents .

Example Reaction

Piperazine-N+CH3COClEt3N, RTPiperazine-COCH3\text{Piperazine-N} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, RT}} \text{Piperazine-COCH}_3

Reaction time: 2–4 hours; yield: ~85% .

Pyridazine Ring Reactivity

The pyridazine core participates in:

  • Electrophilic Substitution : Limited due to electron deficiency. Halogenation (e.g., Cl2_2/FeCl3_3) occurs at position 4 or 5 under harsh conditions .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridazine to a tetrahydropyridazine derivative .

Halogenation Data

ElectrophileConditionsPositionYieldReference
Cl2_2/FeCl3_3120°C, 12hC-440%

Oxazole Substituent Reactivity

The 5-methylisoxazole group is relatively stable but undergoes:

  • Electrophilic Substitution : Methyl group bromination (NBS, light) yields 5-(bromomethyl)isoxazole .

  • Ring-Opening : Hydrolysis under acidic conditions (HCl, H2_2O) cleaves the isoxazole ring to form β-ketoamide derivatives .

Hydrolysis Mechanism

IsoxazoleHCl, H2OCH3C(O)NHCH2COOH\text{Isoxazole} \xrightarrow{\text{HCl, H}_2\text{O}} \text{CH}_3\text{C(O)NHCH}_2\text{COOH}

Reaction time: 6 hours; yield: ~70% .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C (TGA data from analogous piperazine-pyridazines) .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the isoxazole ring, forming nitroso intermediates .

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions (e.g., t1/2_{1/2} = 2h at pH 1).

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of piperazine-linked heterocycles. Key structural analogues include:

2.1 Pyridazine Derivatives with Piperazine Substitutions
  • N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine (CAS 2549016-75-1): This analogue replaces the 5-methyl-1,2-oxazole group with a pyridin-3-ylmethyl substituent. D2 receptors) . Molecular weight: 298.39 g/mol .
2.2 Heterocyclic Cores with Piperazine Linkers
  • 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5) :
    Features a pyrazolo[3,4-d]pyrimidine core instead of pyridazine. The benzylpiperazine and chloro-methoxyphenyl groups contribute to a higher molecular weight (463.96 g/mol) and lipophilicity, which may influence blood-brain barrier penetration .

  • S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) :
    A benzoindane-piperazine derivative with high selectivity for dopamine D4 receptors (Ki = 2.4 nM). While structurally distinct, its piperazine linker highlights the importance of substituent positioning for receptor specificity .

Key Findings :

  • Substituent Effects : The 1,2-oxazole group in the target compound likely improves metabolic stability compared to nitro or benzyl groups, which are prone to reduction or oxidation .
  • Receptor Selectivity : Piperazine derivatives with aromatic substituents (e.g., pyridinyl, benzodioxinyl) show higher affinity for dopamine receptors, suggesting the target compound may share similar neurological targets .
  • Synthetic Complexity : The target compound’s synthesis likely follows routes analogous to and , where piperazine is coupled to heterocyclic cores via nucleophilic substitution or reductive amination .

Preparation Methods

Key Reaction Parameters

  • Solvent Systems : N,N-dimethylformamide (DMF) or 1,4-dioxane are preferred due to their high polarity, which facilitates SNAr reactivity.

  • Base Catalysts : Potassium carbonate (K₂CO₃) is routinely employed to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

  • Temperature : Reactions proceed efficiently at 80–135°C, with higher temperatures (≥100°C) accelerating substitution rates.

A typical procedure involves refluxing 6-chloro-N,N-dimethylpyridazin-3-amine (1 equiv) with 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine (1.2 equiv) in DMF at 80°C for 4.5 hours, yielding 97.5% crude product. Recrystallization in ethanol achieves >98% purity.

Oxazole Ring Construction via Cyclocondensation

The 5-methyl-1,2-oxazol-4-ylmethyl group is synthesized separately and coupled to piperazine. Two primary routes are documented:

From β-Ketoamides

A β-ketoamide intermediate undergoes cyclization with hydroxylamine hydrochloride in ethanol at reflux. For example:

  • React acetylacetone with chloromethyl methyl ketone to form a β-diketone.

  • Treat with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, yielding 5-methyl-1,2-oxazole-4-carbaldehyde.

Via [3+2] Cycloaddition

Copper-catalyzed cycloaddition between nitriles and acetylene derivatives provides regioselective oxazole formation. This method achieves higher atom economy but requires stringent anhydrous conditions.

Piperazine-Oxazole Coupling Strategies

Reductive Amination

The oxazole aldehyde (5-methyl-1,2-oxazole-4-carbaldehyde) reacts with piperazine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. This step attaches the oxazole moiety to the piperazine ring, forming 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine with >90% yield.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples alcohols to piperazine. This method is less common due to cost but offers superior selectivity.

Final Assembly and Purification

The coupled piperazine-oxazole intermediate is reacted with 6-chloro-N,N-dimethylpyridazin-3-amine under SNAr conditions. Critical parameters include:

ParameterOptimal ValueSource
SolventDMF or 1,4-dioxane
Temperature80–135°C
Reaction Time4.5–12 hours
BaseK₂CO₃ (2.5 equiv)
Yield (Crude)91–99.2%
Purification MethodEthanol recrystallization

Post-reaction, the crude product is precipitated by adding ice-cold water, filtered, and recrystallized in ethanol to remove unreacted starting materials. High-performance liquid chromatography (HPLC) confirms purity ≥98%.

Alternative Routes and Novel Catalysts

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium(II) acetate (Pd(OAc)₂) to couple halogenated pyridazines with zincated piperazine-oxazole derivatives. This method reduces side reactions but requires inert atmospheres.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates SNAr reactions, achieving 95% yield with reduced solvent volumes.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) utilizes continuous-flow reactors to maintain temperature control and improve mixing. For example, a pilot study achieved 228.9 g of crude product per batch with 99.2% yield.

Challenges and Optimization Opportunities

  • Byproduct Formation : N-methylpiperazine byproducts arise from over-alkylation; using substoichiometric K₂CO₃ (1.1 equiv) mitigates this.

  • Solvent Recovery : DMF recycling via distillation reduces costs but necessitates rigorous drying to prevent hydrolysis.

  • Catalyst Innovation : Immobilized catalysts (e.g., silica-supported K₂CO₃) enhance recyclability in flow systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed Ullmann-type couplings (e.g., using CuBr and cesium carbonate in DMSO at 35°C for 48 hours) have been effective for similar pyridazine-piperazine hybrids . Purification via gradient column chromatography (e.g., 0–100% EtOAc/hexane) and validation using HRMS (e.g., ESI m/z 215 [M+H]+) are critical for ensuring purity . Reaction optimization should focus on solvent polarity, temperature, and catalyst loading to improve yield (e.g., yields from 17.9% to >50% by adjusting stoichiometry) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks based on coupling constants and integration ratios (e.g., δ 8.87 ppm for pyridinyl protons in CDCl3) .
  • X-ray crystallography : Resolve piperazine and oxazole ring conformations, as demonstrated for analogous pyridazin-3-amine derivatives .
  • HRMS : Confirm molecular weight with <2 ppm error .

Advanced Research Questions

Q. How does the piperazine-oxazole substituent influence the compound’s pharmacokinetic properties, and how can structure-activity relationship (SAR) studies be designed?

  • Methodological Answer :

  • Lipophilicity and Metabolic Stability : Introduce substituents like trifluoromethyl groups to enhance metabolic stability, as seen in pyrimidine analogs .
  • SAR Design :
  • Variations : Modify the oxazole’s methyl group or piperazine’s N-alkyl chain (e.g., cyclopropyl or methylthio groups) .
  • Assays : Test binding affinity (e.g., kinase inhibition) and ADME properties (e.g., microsomal stability assays) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What experimental strategies can resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Apply bibliometric tools to compare datasets and identify confounding variables (e.g., cell line variability) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can the compound’s mechanism of action be elucidated using computational and experimental approaches?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, referencing crystallographic data .
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the target protein .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to map downstream effects in treated cell lines .

Q. What are the stability challenges for this compound under physiological conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, monitoring degradation via LC-MS .
  • Formulation Strategies : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and reduce hydrolysis .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with resolution >2.0 for degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.